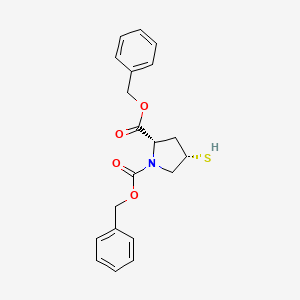

(2S,4S)-1-N-Cbz-4-mercaptopyrrolidine-2-carboxylic acid benzyl ester

Description

(2S,4S)-1-N-Cbz-4-mercaptopyrrolidine-2-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position, a benzyl ester at the 2-carboxylic acid position, and a mercapto (-SH) substituent at the 4-position. Its stereochemistry (2S,4S) is critical for applications in asymmetric synthesis and drug development, particularly in protease inhibitor design and organocatalysis. The compound is cataloged under CAS 1176446-09-5 with a purity of 95% and is commercially available for research use .

The Cbz group enhances stability during synthetic steps, while the benzyl ester facilitates controlled deprotection under hydrogenolysis or acidic conditions. The 4-mercapto group confers nucleophilic reactivity, enabling disulfide bond formation or metal coordination, distinguishing it from hydroxyl- or acyloxy-substituted analogs.

Properties

IUPAC Name |

dibenzyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c22-19(24-13-15-7-3-1-4-8-15)18-11-17(26)12-21(18)20(23)25-14-16-9-5-2-6-10-16/h1-10,17-18,26H,11-14H2/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVXAJXABKWSBR-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649600 | |

| Record name | Dibenzyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176446-09-5 | |

| Record name | Dibenzyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Protection Strategies

- Starting material: Usually derived from L-proline or its derivatives to ensure the (2S) stereochemistry at the pyrrolidine ring.

- Protection: The amino group is protected with a carbobenzyloxy (Cbz) group to prevent side reactions during thiol introduction and esterification.

- Esterification: The carboxylic acid is converted to the benzyl ester to enhance solubility and facilitate purification.

Introduction of the Mercapto Group at C4

- The mercapto (-SH) group is introduced at the 4-position of the pyrrolidine ring via nucleophilic substitution or thiolation reactions.

- Typical methods involve the conversion of a hydroxyl or halogen substituent at C4 to a thiol group using reagents such as thiourea or sodium hydrosulfide under controlled conditions.

- Stereochemical retention at C4 is critical; thus, mild reaction conditions and stereospecific reagents are employed.

Synthesis Route Summary

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | N-Cbz Protection | Cbz-Cl, base (e.g., NaHCO3) | Protects amine group |

| 2 | Esterification | Benzyl alcohol, DCC or DIC, DMAP | Forms benzyl ester at carboxyl group |

| 3 | Introduction of Mercapto Group | Thiolation agent (e.g., thiourea) | Converts C4 substituent to -SH group |

| 4 | Purification | Chromatography or recrystallization | Ensures stereochemical purity |

Detailed Research Findings and Analysis

Reaction Yields and Purity

- Reported yields for the overall synthesis range from 60% to 85%, depending on the efficiency of mercapto group introduction and purification steps.

- Purity is typically confirmed by chiral HPLC and NMR spectroscopy, ensuring the absence of racemization or side products.

Challenges and Optimization

- The key challenge is the selective and stereospecific introduction of the mercapto group at C4 without affecting other functional groups.

- Optimization involves controlling temperature, solvent choice (commonly polar aprotic solvents like DMF or DMSO), and reaction time.

- Protecting groups (Cbz and benzyl ester) are chosen for their stability under thiolation conditions.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Material | L-Proline or derivatives |

| Amino Protection | Carbobenzyloxy (Cbz) group using Cbz-Cl and base |

| Carboxyl Protection | Benzyl esterification using benzyl alcohol and coupling agents (DCC/DIC) |

| Mercapto Group Introduction | Thiolation via nucleophilic substitution using thiourea or sodium hydrosulfide |

| Reaction Conditions | Mild temperatures (0–25°C), polar aprotic solvents, inert atmosphere |

| Purification | Column chromatography, recrystallization |

| Yield Range | 60–85% |

| Stereochemical Control | Maintained by chiral starting materials and mild reaction conditions |

| Analytical Confirmation | Chiral HPLC, NMR spectroscopy, MS |

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-N-Cbz-4-mercaptopyrrolidine-2-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The ester groups can be reduced to alcohols under appropriate conditions.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

Inhibition of Metalloproteases

One of the primary applications of (2S,4S)-1-N-Cbz-4-mercaptopyrrolidine-2-carboxylic acid benzyl ester is its role as an inhibitor of metalloproteases. These enzymes are crucial in numerous physiological processes and pathological conditions, including cancer metastasis and tissue remodeling. The compound's structural features allow it to effectively bind to the active sites of these enzymes, thereby inhibiting their activity. For instance, research indicates that derivatives of pyrrolidine can serve as selective inhibitors for zinc-dependent metalloproteases, which are implicated in various diseases such as hypertension and ischemic disorders .

Cytostatic and Cerebroprotective Properties

The compound has also been investigated for its cytostatic properties, which can prevent cell division and growth. This is particularly relevant in cancer therapy, where controlling cell proliferation is vital. Additionally, its cerebroprotective effects make it a candidate for treating neurodegenerative diseases by potentially protecting neural tissues from damage .

Biochemical Research

Research on Protein Interactions

this compound is utilized in studies focusing on protein-protein interactions due to its ability to modulate conformational states of proteins. This property is significant in understanding signaling pathways and cellular responses to stimuli. The compound's ability to influence protein folding and stability can provide insights into the mechanisms underlying various diseases .

Case Study: Endothelin Receptor Modulation

A notable case study involves the modulation of endothelin receptors using this compound. Endothelins are peptides that play a crucial role in vasoconstriction and blood pressure regulation. By inhibiting metalloproteases that process these peptides, this compound can potentially mitigate conditions associated with excessive vasoconstriction .

Mechanism of Action

The mechanism of action of (2S,4S)-1-N-Cbz-4-mercaptopyrrolidine-2-carboxylic acid benzyl ester involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The dibenzyl ester groups enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of (2S,4S)-1-N-Cbz-4-mercaptopyrrolidine-2-carboxylic acid benzyl ester with its analogs:

Key Observations :

- Stereochemistry: The 4S configuration in the target compound and the sulfamoyl derivative contrasts with the 4R configuration in decanoyloxy and hydroxy analogs , altering spatial orientation and intermolecular interactions.

- Functional Groups: The mercapto group (-SH) in the target compound is more nucleophilic than the hydroxyl (-OH) in Z-HYP-OME or the decanoyloxy group in 9c , enabling unique reactivity in thiol-ene click chemistry or metal chelation.

- Ester Groups : The benzyl ester in the target compound offers slower hydrolysis rates compared to the methyl ester in Z-HYP-OME, which is more labile under basic conditions .

Research Findings and Challenges

- Purity and Stability : Commercial availability at 95% purity suggests moderate synthetic challenges, likely due to thiol oxidation during purification. This contrasts with higher-purity analogs like Cbz-L-methionine methyl ester (98%) , which lacks a free thiol.

- Biological Activity : Complex derivatives, such as those in (e.g., thiazolylbenzyl-substituted pyrrolidines), demonstrate enhanced pharmacokinetic profiles but require multi-step syntheses .

Biological Activity

(2S,4S)-1-N-Cbz-4-mercaptopyrrolidine-2-carboxylic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C_{15}H_{18}N_{2}O_{3}S

- Molecular Weight : 302.38 g/mol

- CAS Number : 219909-83-8

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. A study demonstrated that similar compounds could inhibit the growth of various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, analogs have shown inhibitory effects on protein phosphatases, which are critical in cellular signaling and regulation. The inhibition mechanism often involves the formation of a stable enzyme-inhibitor complex .

Cytotoxicity and Antitumor Activity

Preliminary studies indicate that this compound exhibits cytotoxic effects on certain cancer cell lines. One study reported that similar mercaptopyrrolidine derivatives demonstrated significant antitumor activity against human leukemia (HL60) and breast cancer (MCF7) cell lines .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The mercapto group (-SH) is known to participate in redox reactions, potentially leading to the disruption of thiol-dependent processes within cells.

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2S,4S)-1-N-Cbz-4-mercaptopyrrolidine-2-carboxylic acid benzyl ester?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving chiral pyrrolidine intermediates. A common approach includes:

Protection of the amine : Use benzyl chloroformate (Cbz-Cl) to protect the pyrrolidine nitrogen under basic conditions (e.g., NaHCO₃/DCM) .

Introduction of the mercapto group : Thiolation at the 4-position via nucleophilic substitution or thiol-ene chemistry, ensuring stereochemical retention .

Esterification : Coupling with benzyl alcohol using carbodiimide-mediated activation (e.g., DCC/DMAP) to form the benzyl ester .

- Key Considerations : Monitor stereochemistry via chiral HPLC or polarimetry. Optimize reaction conditions (temperature, solvent) to avoid epimerization .

Q. How can the purity of this compound be validated, and what impurities are commonly observed?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water + 0.1% TFA.

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and check for sulfhydryl oxidation products (e.g., disulfide dimers) .

- Common Impurities :

- Diastereomers : Due to incomplete stereochemical control during synthesis .

- Oxidation Byproducts : Thiol-to-disulfide conversion; use antioxidants (e.g., BHT) during storage .

Q. What are the optimal storage conditions to prevent degradation of the mercapto group?

- Methodological Answer :

- Storage : Keep in airtight, amber vials under inert gas (N₂/Ar) at -20°C. Desiccate to minimize hydrolysis of the benzyl ester .

- Handling : Avoid prolonged exposure to light, moisture, or oxidizing agents. Use freshly distilled solvents in reactions .

Advanced Research Questions

Q. How can the stereochemical integrity of the (2S,4S) configuration be maintained during synthetic scale-up?

- Methodological Answer :

- Chiral Auxiliaries : Employ Evans oxazolidinones or other auxiliaries to lock the pyrrolidine ring conformation during key steps .

- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired diastereomers .

- In Situ Monitoring : Implement real-time FTIR or Raman spectroscopy to detect conformational shifts .

Q. What strategies mitigate thiol oxidation during cross-coupling reactions involving this compound?

- Methodological Answer :

- Reductive Conditions : Add tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to maintain a reducing environment .

- Catalytic Systems : Use Pd/Cu catalysts with ligands (e.g., XPhos) that minimize side reactions at the thiol group .

- Solvent Choice : Prefer degassed, anhydrous solvents (e.g., THF, DMF) to suppress radical-mediated oxidation .

Q. How does the crystal structure of related compounds inform the design of derivatives with improved stability?

- Methodological Answer :

- Crystallographic Analysis : Study analogs like (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid (orthorhombic P2₁2₁2₁, a = 7.906 Å, Z = 4) to identify stabilizing interactions (e.g., C–H···π, O–H···N hydrogen bonds) .

- Computational Modeling : Perform DFT calculations to predict conformational stability and guide substituent modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.